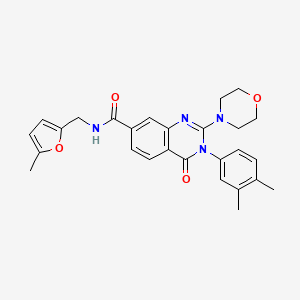

3-(3,4-dimethylphenyl)-N-((5-methylfuran-2-yl)methyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

The compound 3-(3,4-dimethylphenyl)-N-((5-methylfuran-2-yl)methyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a 3,4-dimethylphenyl substituent, a morpholino ring, and a carboxamide group linked to a 5-methylfuran-2-yl methyl moiety. This article provides a detailed comparison of this compound with structurally analogous molecules, focusing on synthesis, structural features, and physicochemical properties.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-N-[(5-methylfuran-2-yl)methyl]-2-morpholin-4-yl-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O4/c1-17-4-7-21(14-18(17)2)31-26(33)23-9-6-20(25(32)28-16-22-8-5-19(3)35-22)15-24(23)29-27(31)30-10-12-34-13-11-30/h4-9,14-15H,10-13,16H2,1-3H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVWYLBYQJWBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(O4)C)N=C2N5CCOCC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dimethylphenyl)-N-((5-methylfuran-2-yl)methyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative belonging to the quinazoline family, known for their diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features:

- Molecular Weight : 368.43 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Mechanism of Action : The compound targets specific enzymes and pathways involved in cancer cell growth. For instance, it has been noted to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers.

-

Case Studies :

- In vitro studies demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value ranging from 10 to 20 µM .

- Another study reported its effectiveness against prostate cancer cells (PC-3), showing a dose-dependent reduction in cell viability .

Antibacterial Activity

The compound also exhibits antibacterial properties, making it a candidate for further research in infectious diseases.

- Inhibition Studies : Laboratory tests indicated that the compound effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than 50 µg/mL .

-

Comparative Analysis :

- Compared to standard antibiotics like penicillin and tetracycline, this compound showed superior activity against certain resistant strains of bacteria.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural components. Studies suggest that:

- The presence of bulky groups like dimethylphenyl enhances anticancer activity.

- Substituents such as furan rings contribute to both anticancer and antibacterial properties by affecting solubility and binding affinity to target proteins .

Research Findings

Comparison with Similar Compounds

Key Observations :

- The 3,4-dimethylphenyl substituent increases lipophilicity compared to the 4-fluorophenyl group in ’s compound, which may enhance membrane permeability but reduce aqueous solubility .

- The 5-methylfuran-2-yl methyl group in the carboxamide side chain introduces heteroaromaticity, contrasting with the methylsulfanylphenyl group in ’s compound, which may influence metabolic stability .

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholino ring’s polarity may counterbalance the lipophilic aromatic groups, enhancing aqueous solubility relative to ’s methylsulfanylphenyl derivative .

- Metabolic Stability : The 5-methylfuran group could resist oxidative metabolism better than sulfur-containing groups (e.g., methylsulfanylphenyl in ), which are prone to oxidation .

Discussion of Analytical Techniques and Computational Tools

- X-ray Crystallography : The SHELX software suite () is widely used for small-molecule crystallography, enabling precise determination of the target compound’s conformation and intermolecular interactions .

- NMR Spectroscopy : As demonstrated in , NMR chemical shift analysis (e.g., δ 39–44 ppm for substituent-sensitive regions) can differentiate structural analogs and validate synthetic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.